2-Chloro-4'-hydroxybenzophenone

Overview

Description

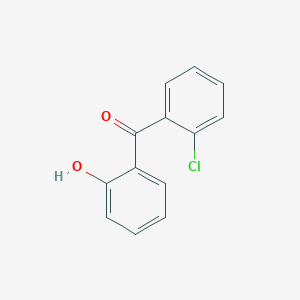

“2-Chloro-4’-hydroxybenzophenone” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.66 g/mol . This compound is an essential intermediate for the synthesis of fenofibrate class of lipid-lowering drugs and Poly Ether Ketone (PEK) .

Synthesis Analysis

The compound can be synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The Fe3+ supported on K-10 clay was found to yield 97% product .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4’-hydroxybenzophenone” consists of a benzophenone core with a chlorine atom attached to one of the phenyl rings and a hydroxy group attached to the other . The InChIKey of the compound is RUETVLNXAGWCDS-UHFFFAOYSA-N .

Chemical Reactions Analysis

“2-Chloro-4’-hydroxybenzophenone” is synthesized by several methods by reaction of phenol with different acylating agents such as p-chlorobenzoic acid, p-chlorobenzoylchloride, p-chlorobenzotrichloride, etc., in the presence of catalysts .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.66 g/mol and a molecular formula of C13H9ClO2 . The InChIKey of the compound is RUETVLNXAGWCDS-UHFFFAOYSA-N .

Scientific Research Applications

Nonlinear Optical Materials

2-Chloro-4’-hydroxybenzophenone: is utilized in the development of nonlinear optical (NLO) materials, which are crucial for optoelectronics applications. These include optical modulation, switching, logic, and electro-optic shutters. The compound’s ability to facilitate interactions with laser light makes it valuable for telecommunication and signal processing .

UV Protection Products

Due to its ability to absorb ultraviolet light, this compound finds extensive use in UV protection products. It’s incorporated into various cosmetic ingredients to prevent UV-induced damage, safeguarding skin and hair from harmful solar radiation .

Photoinitiators for Photopolymerization

2-Chloro-4’-hydroxybenzophenone: acts as a photoinitiator in photopolymerization processes. This application is significant in the manufacturing of coatings, adhesives, and printing inks, where the compound initiates polymerization upon exposure to light .

Synthesis of Drugs

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactive sites allow for chemical modifications, leading to the production of drugs with diverse therapeutic effects .

Cosmetic Applications

In cosmetics, 2-Chloro-4’-hydroxybenzophenone is used in products like lipsticks, facial creams, and shampoos. It enhances product stability and provides UV protection, contributing to the longevity and efficacy of these products .

Food Packaging Materials

The compound’s stability and non-toxic nature make it suitable for use in food packaging materials. It helps in preventing the degradation of food products by blocking UV light, thereby extending shelf life .

Dyes and Pigments

2-Chloro-4’-hydroxybenzophenone: is involved in the synthesis of dyes and pigments. Its chemical structure allows for the creation of colorants used in textiles, paints, and inks, offering vibrant colors and resistance to fading .

Synthesis of High-Performance Polymers

It is a key intermediate in the production of high-performance polymers like Poly Ether Ketone (PEK). These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for advanced engineering applications .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name |

(2-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFHEHNJSNFLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(4-hydroxyphenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

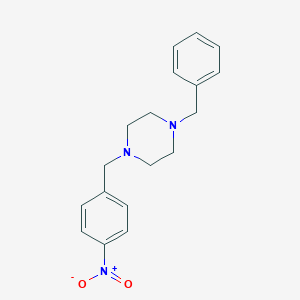

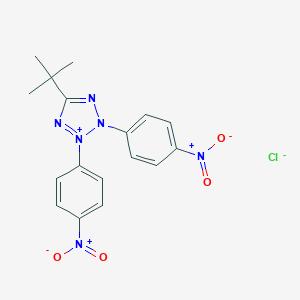

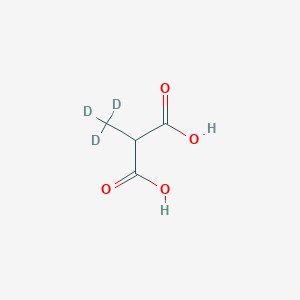

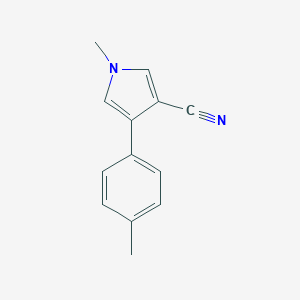

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a hydroxyl group in the 4' position of the 2-chlorobenzophenone structure influence its reactivity with potassamide in ammonia?

A1: The research paper demonstrates that the presence of a hydroxyl group in the 4' position significantly alters the reactivity of 2-chlorobenzophenone with potassamide in ammonia. While 2-chloro-4'-methoxybenzophenone and 2-chloro-4'-methylthiobenzophenone undergo cleavage to yield the corresponding benzoic acid derivatives, 2-chloro-4'-hydroxybenzophenone remains largely unchanged under these reaction conditions []. This suggests that the hydroxyl group in the 4' position inhibits the cleavage reaction, potentially through electronic effects or by forming a stable complex with the reagent. Further investigation is needed to elucidate the exact mechanism behind this observed difference in reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.